molecular formula C10H14ClNO2S B2711826 N-benzyl-3-chloropropane-1-sulfonamide CAS No. 90945-14-5

N-benzyl-3-chloropropane-1-sulfonamide

Cat. No.: B2711826
CAS No.: 90945-14-5
M. Wt: 247.74
InChI Key: YNLHUQPDOUXJMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-benzyl-3-chloropropane-1-sulfonamide typically involves the reaction of 3-chloropropylsulfonyl chloride with benzylamine in the presence of a base such as triethylamine . The reaction is carried out in dichloromethane (DCM) at 0°C, followed by stirring at room temperature overnight . The solvent is then removed under reduced pressure, and the product is purified by adding diethyl ether to precipitate impurities, which are then filtered out .

Industrial Production Methods:

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-benzyl-3-chloropropane-1-sulfonamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include nucleophiles such as and .

    Oxidation Reactions: The sulfonamide group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like .

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

    Substitution Products: N-substituted sulfonamides

    Oxidation Products: Sulfone derivatives

    Reduction Products: Amine derivatives

Mechanism of Action

The mechanism of action of N-benzyl-3-chloropropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-benzyl-2-chloroethane-1-sulfonamide
  • N-benzyl-4-chlorobutane-1-sulfonamide
  • N-benzyl-3-bromopropane-1-sulfonamide

Comparison:

N-benzyl-3-chloropropane-1-sulfonamide is unique due to the presence of the 3-chloropropane moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the chlorine atom and the length of the carbon chain influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

N-benzyl-3-chloropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c11-7-4-8-15(13,14)12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLHUQPDOUXJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzylamine (1 eq.) was dissolved in anhydrous DCM (0.5M) and Et3N (1.1 eq.) was added; after cooling at 0° C., 1-chloro-3-propanesulfonyl chloride was slowly added and the mixture was stirred at RT for 20 h. All volatiles were evaporated in vacuo and the residue taken up with Et2O; the precipitate was filtered off and the filtrate was concentrated; addition of PE afforded N-benzyl-3-chloropropane-1-sulfonamide as a white solid (87%). MS (ES+): 248 (M+H+). Di-tert-butyl dicarbonate (1.5 eq.) was slowly added to an ice-cooled 0.45 M THF solution of N-benzyl-3-chloropropane-1-sulfonamide. DMAP (0.1 eq.) was then added and the reaction stirred overnight at RT. All volatiles were removed in vacuo and the crude diluted with EtOAc, washed with HCl, sat. aq. NaHCO3 and brine. After drying over Na2SO4, all volatiles were evaporated in vacuo and the residual material used in the next step without purification. (ES+) m/z 348, 350 (M+H+).
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Synthesis routes and methods II

Procedure details

3-chloro-propylsulfonyl chloride was added dropwise to a stirred solution of benzylamine (1 eq) and triethylamine (1.1 eq) in DCM (0.6 M) at 0° C. The solution was stirred at RT overnight. The solvent was then removed in vacuo, Et2O was added to get a precipitate that was eliminated by filtration, while the filtrate was concentrated in vacuo. Subsequent addition of PE resulted in the formation of a white precipitate that was collected by filtration to afford the title compound (86%). 1H NMR (400 MHz, DMSO-d6, 300 K) δ 2.02-2.09 (m, 2H), 3.03-3.07 (m, 2H), 3.67 (t, J 6.6, 2H), 4.14 (d, J6.1, 2H), 7.25-7.30 (m, 1H), 7.32-7.36 (m, 4H), 7.73 (t, J 6.1, 1H).
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Yield
86%

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